molecular formula C11H13N3O4 B14437234 Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- CAS No. 76267-01-1

Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)-

Cat. No.: B14437234
CAS No.: 76267-01-1
M. Wt: 251.24 g/mol
InChI Key: NFTAPASXCAZNOZ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- is a complex organic compound with the molecular formula C10H12N2O5. This compound is a derivative of benzoic acid, which is widely known for its use as a food preservative and in various industrial applications. The unique structure of this compound, featuring multiple amide groups, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- typically involves multiple steps. One common method starts with the nitration of benzoic acid to form 2-nitrobenzoic acid. This is followed by reduction to 2-aminobenzoic acid. The amino group is then protected, and subsequent reactions introduce the methylamino and carbonyl groups. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The presence of multiple amide groups allows for hydrogen bonding and other interactions that enhance its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid: Similar in structure but lacks the additional amide groups.

    N-Methyl-o-aminobenzoic acid: Contains a methylamino group but not the additional carbonyl groups.

    Methyl 2-methylaminobenzoate: An ester derivative with similar functional groups.

Uniqueness

Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- is unique due to its multiple amide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

76267-01-1

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

2-[[methyl(methylcarbamoyl)carbamoyl]amino]benzoic acid

InChI

InChI=1S/C11H13N3O4/c1-12-10(17)14(2)11(18)13-8-6-4-3-5-7(8)9(15)16/h3-6H,1-2H3,(H,12,17)(H,13,18)(H,15,16)

InChI Key

NFTAPASXCAZNOZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

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